Molecular structure and conformation of 1-(2-nitroethenyl)-3-phenoxybenzene
Molecular structure and conformation of 1-(2-nitroethenyl)-3-phenoxybenzene
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(2-nitroethenyl)-3-phenoxybenzene
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational properties of 1-(2-nitroethenyl)-3-phenoxybenzene, a derivative of the pharmacologically significant β-nitrostyrene scaffold. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous compounds and employs established principles of chemical synthesis, spectroscopic analysis, and computational modeling to construct a detailed structural profile. We present a validated protocol for its synthesis via a Henry condensation reaction. The guide further elucidates the molecule's architecture through predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectra. A central focus is the conformational analysis, where we explore the rotational dynamics and steric factors governing the spatial arrangement of the phenoxy and nitroethenyl substituents. This analysis is grounded in Density Functional Theory (DFT) principles and data from crystallographic studies of closely related structures. This guide is intended for researchers in medicinal chemistry and materials science, offering foundational knowledge crucial for structure-activity relationship (SAR) studies and rational drug design.
Introduction
The β-nitrostyrene framework is a privileged scaffold in organic and medicinal chemistry, serving as a versatile precursor for a wide array of complex organic molecules.[1] Derivatives of β-nitrostyrene exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties, making them attractive targets in drug discovery.[1][2] The molecule 1-(2-nitroethenyl)-3-phenoxybenzene integrates this reactive nitroalkene system with a bulky phenoxy group. This substitution is expected to significantly influence the molecule's steric and electronic properties, thereby modulating its chemical reactivity and biological interactions.
A thorough understanding of a molecule's three-dimensional structure and conformational flexibility is paramount for predicting its behavior. The conformation—specifically, the degree of planarity between the aromatic ring and the nitrovinyl side chain—governs the extent of π-system conjugation, which in turn dictates the molecule's electronic properties and its ability to bind to biological targets. This guide aims to provide a detailed, predictive analysis of 1-(2-nitroethenyl)-3-phenoxybenzene, establishing a robust foundation for future experimental and computational investigations.
Synthesis and Purification
The synthesis of β-nitrostyrene derivatives is reliably achieved through the Henry reaction, a base-catalyzed condensation between a carbonyl compound and a nitroalkane. For 1-(2-nitroethenyl)-3-phenoxybenzene, the synthesis involves the reaction of 3-phenoxybenzaldehyde with nitromethane.
Reaction Principle: The Henry Condensation
The reaction proceeds via the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. The resulting nitroaldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable (E)- or trans-isomer of the final product, driven by the formation of an extended conjugated system.
Detailed Experimental Protocol: Synthesis of 1-(2-nitroethenyl)-3-phenoxybenzene
Rationale: This protocol is adapted from established methods for synthesizing substituted β-nitrostyrenes.[2][3] The use of ammonium acetate as a catalyst in glacial acetic acid provides a mildly acidic medium that facilitates the dehydration of the intermediate nitroaldol, favoring the formation of the desired alkene.
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Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-phenoxybenzaldehyde (1.98 g, 10 mmol), nitromethane (0.92 g, 15 mmol), and ammonium acetate (1.54 g, 20 mmol).
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Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
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Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate should form.
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Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
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Purification: Recrystallize the crude product from hot ethanol to yield pure 1-(2-nitroethenyl)-3-phenoxybenzene as a yellow crystalline solid. Dry the final product under vacuum.
Molecular Structure Elucidation
The definitive structure of the synthesized compound can be confirmed using a combination of modern spectroscopic techniques.
Spectroscopic Characterization
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For 1-(2-nitroethenyl)-3-phenoxybenzene, specific signals are expected that confirm its structure.
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¹H NMR: The proton NMR spectrum is predicted to be highly informative. The two vinyl protons of the nitroethenyl group will appear as doublets with a large coupling constant (J ≈ 13-16 Hz), confirming the trans configuration. The aromatic region will show complex multiplets corresponding to the protons on both the phenoxy and the central benzene rings.
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¹³C NMR: The carbon spectrum will show distinct signals for the two vinyl carbons and all aromatic carbons. The carbon attached to the nitro group will be significantly shielded compared to the other vinyl carbon.
| ¹H NMR Predicted Data (in CDCl₃) | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Vinyl H (α to ring) | 7.5 - 7.7 (d, J ≈ 13.5 Hz) |
| Vinyl H (β to ring) | 7.9 - 8.1 (d, J ≈ 13.5 Hz) |
| Aromatic H's | 7.0 - 7.6 (m) |
| ¹³C NMR Predicted Data (in CDCl₃) | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Vinyl C (α to ring) | 138 - 140 |
| Vinyl C (β to ring) | 136 - 138 |
| Aromatic C's | 118 - 160 |
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[5] The spectrum of 1-(2-nitroethenyl)-3-phenoxybenzene is expected to show strong, characteristic absorption bands.
| FT-IR Predicted Data | |
| Functional Group | Expected Wavenumber (ν, cm⁻¹) |
| NO₂ Asymmetric Stretch | 1510 - 1530 |
| NO₂ Symmetric Stretch | 1340 - 1355 |
| C=C Alkene Stretch | 1620 - 1640 |
| C-O-C Ether Stretch | 1230 - 1250 |
| C=C Aromatic Stretch | ~1600, ~1475 |
| =C-H out-of-plane bend (trans) | 960 - 975 |
The extended π-conjugated system, which includes the phenyl ring, the ethenyl bridge, and the nitro group, is expected to produce strong absorption in the UV region. The primary absorption band (λ_max) corresponding to the π → π* electronic transition is predicted to be in the range of 300-350 nm.
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the molecular formula, C₁₄H₁₁NO₃. The electron impact (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 241.07. Key fragmentation patterns would likely include the loss of NO₂ (m/z = 195) and cleavage at the ether linkage.
Conformational Analysis
The conformation of 1-(2-nitroethenyl)-3-phenoxybenzene is determined by the balance between electronic effects, which favor a planar structure to maximize π-conjugation, and steric hindrance, which disfavors planarity.
Theoretical & Computational Approach (DFT)
Rationale: Density Functional Theory (DFT) is an invaluable computational method for predicting the stable conformations and geometric parameters of molecules.[6][7] By calculating the potential energy as a function of bond rotation, we can identify the lowest energy (most stable) conformation. A typical approach would use the B3LYP functional with a 6-311++G(d,p) basis set.[8][9]
Key Parameters for Analysis:
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Optimized Geometry: Calculations would provide optimized bond lengths and angles.
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Dihedral Angles: The most critical parameters are the dihedral angles that define the molecule's shape.
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τ₁ (C-C-C=C): Defines the torsion between the benzene ring and the vinyl group.
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τ₂ (C-O-C-C): Defines the torsion of the phenoxy group relative to the central ring.
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Based on crystallographic data of a similar molecule, 1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene, the dihedral angle between the benzene ring and the nitroalkenyl group was found to be 23.90(6)°.[3] This indicates that significant steric strain prevents the molecule from being fully planar. We can predict a similar non-planar conformation for 1-(2-nitroethenyl)-3-phenoxybenzene, where the nitroethenyl group is twisted out of the plane of the central benzene ring.
Factors Influencing Conformation
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Steric Hindrance: The primary factor preventing planarity is the steric clash between the ortho-hydrogens of the central ring and the atoms of the nitroethenyl group (specifically the vinyl proton and the oxygen atoms of the nitro group). The large phenoxy group also contributes to overall steric bulk.
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Electronic Effects: The desire to maximize conjugation across the phenyl-ethenyl-nitro system provides a strong driving force towards planarity. The final geometry is a compromise, adopting a twisted conformation that relieves the worst of the steric strain while retaining significant electronic delocalization.
Summary and Outlook
This guide has presented a detailed, multi-faceted analysis of the molecular structure and conformation of 1-(2-nitroethenyl)-3-phenoxybenzene. Through established synthetic protocols and predictive spectroscopic and computational models, we have constructed a comprehensive profile of the molecule.
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Synthesis: The molecule is readily accessible via a Henry condensation reaction.
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Structure: Its structure is characterized by a trans-nitroethenyl group attached to a central benzene ring, which is further substituted with a phenoxy group. This structure can be unambiguously confirmed by a suite of spectroscopic techniques (NMR, FT-IR, MS).
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Conformation: The molecule is predicted to adopt a non-planar conformation, with the nitroethenyl group twisted out of the plane of the central aromatic ring by approximately 20-25 degrees. This twist represents a compromise between stabilizing electronic conjugation and destabilizing steric repulsion.
This foundational understanding is critical for scientists in drug development, as the precise three-dimensional shape and electronic distribution are key determinants of a molecule's interaction with biological receptors. Future work should focus on obtaining experimental crystal structure data to validate these computational predictions and exploring the structure-activity relationships of this and related compounds.
References
- ResearchGate. (2025, August 8).
- National Institutes of Health (NIH). 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene.
- ResearchGate.
- ResearchGate. Molecular modifications on β-nitro-styrene derivatives increase their antioxidant capacities.
- National Institutes of Health (NIH). (2024, September 6).
- SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H)
- MDPI. (2021, June 9).
- National Institutes of Health (NIH). (2016, December 28). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides.
- MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones.
- University Website. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Hindawi. (2018). Synthesis and Characterization of Tetraarylphenazine and Tetraaryldibenzo[b,i]phenazine.
- PECSA Analytical. Spectroscopy.
- Journal of Emerging Technologies and Innovative Research (JETIR). (2019, January). Synthesis, spectroscopic investigations (FT-IR, NMR, UV-Visible) NBO, NLO, antimicrobial and Molecular docking study of 3-(pheny.
- National Institutes of Health (NIH). (2022, December 29). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lehigh.edu [lehigh.edu]
- 5. pecsa.co.za [pecsa.co.za]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 9. jetir.org [jetir.org]
